molecular formula C13H10FN3 B4240941 1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B4240941
M. Wt: 227.24 g/mol
InChI Key: XKZKINMEZTYWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorobenzyl)-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of a fluorobenzyl group in this compound adds unique properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 2-fluorobenzyl chloride with 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can yield products with altered electronic properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazoles, while oxidation can produce hydroxylated or carbonylated derivatives .

Scientific Research Applications

1-(2-Fluorobenzyl)-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluorobenzyl)-1H-1,2,3-benzotriazole stands out due to its unique combination of the benzotriazole core and the fluorobenzyl group. This combination imparts distinct electronic and steric properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)15-16-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZKINMEZTYWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a procedure as in Example 2 but using 1H-benzotriazole (34.5 g, 0.289 mol) and 1-(chloromethyl)-2-fluorobenzene (41.8 g, 0.289 mol) for 1h gave the title compound and (2-fluorophenyl)methyl-2H-benzotriazole in a ratio of 80:20. Similar workup and recrystallization gave the pure 1H-isomer (73%): mp 93°-95° C. (cyclohexane); 1H NMR (270 MHz, CDCl3) δ5.93 (s, 2H, CH2), 7.08-7.47 (m, 7H), 8.10 (d, J=7.2 Hz, 1H).
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
41.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a procedure as in Example 2 but using 1H-benzotriazole (34.5 g, 0.289 mol) and 1-(chloromethyl)-2-fluorobenzene (41.8 g, 0.289 mol) for 1 h gave the title compound and (2-fluorophenyl)methyl-2-H-benzotriazole in a ratio of 80:20. Similar workup and recrystallization gave the pure 1H-isomer (73%): mp 93°-95° C. (cyclohexane); 1H NMR (270 MHz, CDCl3) δ 5.93 (s, 2H, CH2), 7.08-7.47 (m, 7H), 8.10 (d, J=7.2 Hz, 1H).
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
41.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole
Reactant of Route 2
Reactant of Route 2
1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole
Reactant of Route 3
Reactant of Route 3
1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole
Reactant of Route 4
Reactant of Route 4
1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole
Reactant of Route 5
Reactant of Route 5
1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole
Reactant of Route 6
1-[(2-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.